molecular formula C16H12F3N5O2 B2549099 (4-Methoxyphenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone CAS No. 861207-84-3

(4-Methoxyphenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone

Katalognummer B2549099
CAS-Nummer: 861207-84-3
Molekulargewicht: 363.3
InChI-Schlüssel: GXZVYSGUSPLIMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to the target molecule, "(4-methoxyphenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone," involves complex organic reactions that yield various isomers and analogues. For instance, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones resulted in both trans- and cis-isomers, indicating the potential for stereochemical complexity in related compounds . Similarly, the synthesis of bioisosteric compounds, such as [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, demonstrates the ability to create analogues with improved biological activity, as seen with its enhanced potency as an aldose reductase inhibitor .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various analytical techniques. X-ray diffraction was employed to investigate the solid-state structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone, revealing its crystallization in a monoclinic system and providing detailed geometric parameters . Additionally, computational methods such as density functional theory (DFT) have been used to optimize the structure of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, offering insights into the stability and electronic properties of such molecules .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their molecular structure and electronic properties. The presence of functional groups such as methoxyimino and thiazolyl suggests potential sites for further chemical modifications. The HOMO-LUMO energy gap obtained from DFT calculations can provide an indication of the chemical stability and reactivity of the compound, with a smaller gap often associated with higher reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. Techniques such as FTIR, NMR, and mass spectrometry have been utilized to elucidate the structural features of these molecules, which in turn influence their physical properties such as solubility and melting point . The chemical properties, including acidity, basicity, and reactivity towards other chemicals, can be predicted based on the functional groups present in the molecule and their electronic characteristics .

Case Studies and Applications

The synthesized compounds have shown potential in various applications, particularly in the field of medicinal chemistry. For example, the bioisostere of a carboxylic acid aldose reductase inhibitor exhibited significant in vitro activity, suggesting its potential as a lead structure for the development of new therapeutic agents for diabetes mellitus . Molecular docking studies have also been conducted to predict the antiviral activity and pharmacokinetic behavior of these compounds, providing a foundation for their potential use in drug design .

Zukünftige Richtungen

The future research directions for this compound could involve further exploration of its neuroprotective and anti-inflammatory properties. The potential development of this compound as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury could be a promising area of research .

Wirkmechanismus

Eigenschaften

IUPAC Name

(4-methoxyphenyl)-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O2/c1-9-7-13(16(17,18)19)21-15(20-9)24-8-12(22-23-24)14(25)10-3-5-11(26-2)6-4-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZVYSGUSPLIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C3=CC=C(C=C3)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.